molecular formula C9H10O3 B1216333 4-Acetoxybenzyl alcohol CAS No. 6309-46-2

4-Acetoxybenzyl alcohol

Cat. No.: B1216333
CAS No.: 6309-46-2
M. Wt: 166.17 g/mol
InChI Key: FKMVNGWJGSSDCF-UHFFFAOYSA-N
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Description

4-Acetoxybenzyl alcohol, also known as 4-(Acetyloxy)benzenemethanol, is an organic compound with the molecular formula C9H10O3. It is derived from benzyl alcohol and is characterized by the presence of an acetoxy group attached to the benzyl alcohol structure. This compound is commonly used in various chemical reactions and has applications in different fields, including pharmaceuticals, fragrances, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetoxybenzyl alcohol can be synthesized through several methods. One common synthetic route involves the acetylation of benzyl alcohol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions and yields this compound as the primary product .

Another method involves the reduction of p-Acetoxybenzaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the aldehyde group to an alcohol group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. Industrial production may also involve additional purification steps, such as distillation or recrystallization, to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxybenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3)

Major Products Formed

    p-Acetoxybenzaldehyde

    Reduction: this compound

    p-Methoxybenzyl alcohol (when using NaOCH3)

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acetoxy functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and as an intermediate in the production of various compounds .

Properties

IUPAC Name

[4-(hydroxymethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMVNGWJGSSDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212414
Record name p-Acetoxybenzyl alcohol
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6309-46-2
Record name p-Acetoxybenzyl alcohol
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Record name 6309-46-2
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Record name p-Acetoxybenzyl alcohol
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Record name 4-Acetoxybenzyl alcohol
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Record name 4-Acetoxybenzyl alcohol
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Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxybenzyl alcohol (7.5 g, 60 mmol) and 8.4 mL of triethylamine (8.4 mL, 60 mmol) in 100 mL of ethyl acetate, cooled in an ice bath, was added, via canula over 15 min, a solution of acetyl chloride (4.7 mL, 66 mmol) in 50 mL of ethyl acetate. The mixture was stirred in the same bath, which was left to come to room temperature on its own. After 18 h, the precipitate was removed by filtration. It was rinsed with 50 mL of ethyl acetate in small portions. The combined filtrates were concentrated in vacuo and purified by flash chromatography on silica gel, using 3:2 hexanes:ethyl acetate as the eluent, to afford 60 (2.853 g, 17 mmol, 29%) as an oil. 1H NMR (400 MHz, CDCl3) δ 2.31 (s, 3H), 4.69 (d, J=5.8 Hz, 2H), 7.08 (d, J=8.6 Hz, 2H), 7.38 (d, J=8.4 Hz, 2H).
Quantity
7.5 g
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8.4 mL
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100 mL
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4.7 mL
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50 mL
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0 (± 1) mol
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Yield
29%

Synthesis routes and methods II

Procedure details

To the solution of 4-formylphenol acetate (6.0 g, 36.4 mmol) in 60 ml of methanol was added sodium boronhydride (1.50 g, 39.6 mmol) at 0° C. The resultant mixture was stirred for 1 hour, neutralized with acetic acid and then poured into water. The mixture was extracted three times with ether and the combined organic layer was dried over magnesium sulfate. After removal of solvent, the compound was purified by flash chromatography using heptane/ethyl acetate (80/20-70/30) as eluent in a yield of 41%.
Quantity
6 g
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reactant
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0 (± 1) mol
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60 mL
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resultant mixture
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Synthesis routes and methods III

Procedure details

8.4 g 4-hydroxybenzyl-alcohol, are dissolved in 11 ml 5.45M KOH, while cooling the reaction mixture with ice. 6.48 ml acetic anhydride are then added in 15 minutes to the solution obtained. An equal volume of ethyl ether is added, and once the organic phase is separated, it is washed with a NaHCO3 oversaturated solution and dried on anhydrous sodium sulphate and finally evaporated. The obtained product is then distilled (b.p. 140°-150° C.) under vacuum (3 mm Hg), then purified by silica gel chromatographic column (eluant cyclohexane/ethyl acetate 8: 2). A substantially pure product is obtained to be used for the successive reaction (yield 45%)
Quantity
8.4 g
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reactant
Reaction Step One
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Quantity
11 mL
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solvent
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6.48 mL
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reactant
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a cooled suspension of 4-hydroxybenzyl alcohol (1.95 g, 14 mmol) in ethyl acetate (25 mL) in an ice-bath, triethylamine (2.1 mL, 14.9 mmol) was added in one lot under stirring. A solution of acetyl chloride (1.1 mL, 15.5 mmol) in ethyl acetate (12 mL) was added dropwise from an addition funnel. The reaction mixture was stirred overnight. The solid was filtered, washed with ethyl acetate and the residue, after concentration, was purified by column chromatography using hexanes initially and later gradually to 40% ethyl acetate. Yield 40%. 1H-NMR (CDCl3), δ 2.02 (br. s, 1H), 2.29 (s, 3H), 4.65 (s, 2H), 7.07 (d, 2H), 7.36 (d, 2H).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
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12 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetoxybenzyl alcohol
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4-Acetoxybenzyl alcohol
Reactant of Route 3
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4-Acetoxybenzyl alcohol
Reactant of Route 4
4-Acetoxybenzyl alcohol
Reactant of Route 5
4-Acetoxybenzyl alcohol
Reactant of Route 6
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4-Acetoxybenzyl alcohol
Customer
Q & A

Q1: What is the primary application of p-acetoxybenzyl alcohol in the context of these research papers?

A1: p-Acetoxybenzyl alcohol is utilized as a versatile linker molecule bound to aminomethyl polystyrene resin. [, , , ] This resin-bound linker system facilitates the synthesis of various phosphorylated carbohydrates and nucleosides.

Q2: How does the p-acetoxybenzyl alcohol linker contribute to the selectivity of phosphorylation?

A2: The structure of the p-acetoxybenzyl alcohol linker, when attached to the solid-phase resin and subsequently reacted with phosphitylating reagents, creates a sterically hindered environment. [, ] This steric hindrance favors the reaction with the most reactive hydroxyl group of unprotected nucleosides, leading to regioselective monophosphorylation.

Q3: What is the significance of the "trapped linker" mentioned in the cleavage step?

A3: After acidic cleavage, the p-acetoxybenzyl alcohol linker remains attached to the resin, effectively "trapping" it. [, ] This trapping allows for easy separation of the desired phosphorylated product from the solid support via filtration. Additionally, the trapped linker on the resin can be further modified and potentially reused in subsequent synthetic cycles.

Q4: Can you provide an example of a specific reaction scheme where p-acetoxybenzyl alcohol plays a crucial role?

A4: In the synthesis of nucleoside β-triphosphates, the p-acetoxybenzyl alcohol linker on aminomethyl polystyrene resin is reacted with a β-triphosphitylating reagent. [] Unprotected nucleosides then react with this resin-bound reagent, followed by oxidation and deprotection steps. Finally, acidic cleavage releases the desired 5'-O-β-triphosphorylated nucleoside product, leaving the linker trapped on the resin.

Q5: What advantages does the use of p-acetoxybenzyl alcohol provide in solid-phase synthesis compared to other approaches?

A5: The p-acetoxybenzyl alcohol linker offers several advantages:

  • Simplified purification: The linker's cleavage mechanism allows for easy separation of the final product from the resin. []
  • High regioselectivity: The linker creates a steric environment on the resin, favoring reactions at specific sites on the target molecules. [, ]
  • Potential for reusability: The trapped linker on the resin after cleavage can potentially be modified and reused. []

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